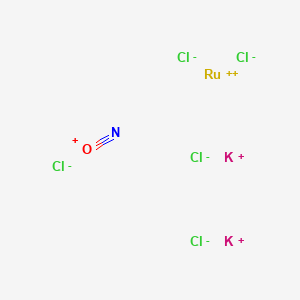
Dipotassium pentachloronitrosylruthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium pentachloronitrosylruthenate, with the chemical formula K₂Ru(NO)Cl₅, is a coordination compound that contains ruthenium in its +2 oxidation state. This compound is known for its distinctive nitrosyl (NO) ligand and its pentachloride coordination environment. It is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium pentachloronitrosylruthenate can be synthesized through the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction typically proceeds as follows:
RuCl3+2KNO2+3HCl→K2[Ru(NO)Cl5]+H2O+NO2
The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also involve additional steps such as filtration, drying, and packaging to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium pentachloronitrosylruthenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the nitrosyl ligand.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes, often without the nitrosyl ligand.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Dipotassium pentachloronitrosylruthenate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Ruthenium complexes, including this compound, are investigated for their potential as anticancer agents due to their ability to bind to DNA and proteins.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium pentachloronitrosylruthenate involves its ability to release nitric oxide (NO) upon activation. Nitric oxide is a signaling molecule that can interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to various biological and chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrachloronitrosylruthenate (K₂Ru(NO)Cl₄): Similar in structure but with one less chloride ligand.
Sodium pentachloronitrosylruthenate (Na₂Ru(NO)Cl₅): Similar coordination environment but with sodium instead of potassium.
Ruthenium trichloride (RuCl₃): A precursor in the synthesis of dipotassium pentachloronitrosylruthenate.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of the nitrosyl ligand
Propriétés
IUPAC Name |
dipotassium;azanylidyneoxidanium;ruthenium(2+);pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXUHRWZLOTGH-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5K2NORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14854-54-7 |
Source


|
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014854547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenate(2-), pentachloronitrosyl-, potassium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
